Physicochemical Differentiation: 2,3-Dihydro-1-benzofuran-6-thiol vs. Parent 2,3-Dihydrobenzofuran Scaffold
The installation of the thiol group at position 6 transforms the physicochemical profile of the dihydrobenzofuran scaffold. Compared to the parent 2,3-dihydrobenzofuran, the 6-thiol derivative exhibits a 5.2-fold increase in polar surface area (48.03 vs. 9.23 Ų), gains a hydrogen bond donor (HBD count: 1 vs. 0), and shows a modest LogP increase (1.91 vs. 1.86) [1]. This altered profile directly impacts membrane permeability predictions and bioavailability scoring. The parent scaffold is classified as blood-brain barrier (BBB) permeant by computational models, whereas the 6-thiol derivative's increased PSA and HBD count shift it closer to the optimal CNS drug space boundary (PSA < 60–70 Ų, HBD < 3), potentially altering tissue distribution characteristics [1].
| Evidence Dimension | Computed physicochemical property comparison |
|---|---|
| Target Compound Data | PSA: 48.03 Ų; LogP: 1.91; HBD: 1; HBA: 2; MW: 152.21 g/mol |
| Comparator Or Baseline | 2,3-Dihydrobenzofuran (parent): PSA: 9.23 Ų; LogP: 1.86; HBD: 0; HBA: 1; MW: 120.15 g/mol |
| Quantified Difference | ΔPSA: +38.80 Ų (5.2× increase); ΔHBD: +1 (from 0 to 1); ΔLogP: +0.05; ΔMW: +32.06 g/mol |
| Conditions | Computed properties: PSA and HBD/HBA from ChemAxon; LogP from ALOGPS (parent) and chemsrc (6-thiol derivative) |
Why This Matters
The 5.2× PSA increase and gain of a hydrogen bond donor site fundamentally alter the compound's drug-likeness profile and synthetic utility compared to the parent scaffold, affecting decisions in medicinal chemistry library design and fragment-based screening campaigns.
- [1] FooDB. Showing Compound 2,3-Dihydrobenzofuran (FDB111651). PSA: 9.23 Ų; LogP (ALOGPS): 2.16, LogP (ChemAxon): 1.86; HBD: 0; HBA: 1; Rotatable Bond Count: 0; Bioavailability: Yes. Accessed 2026. View Source
